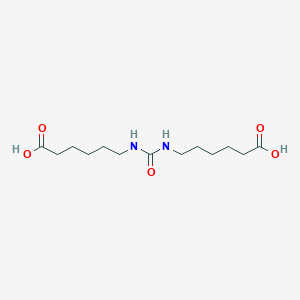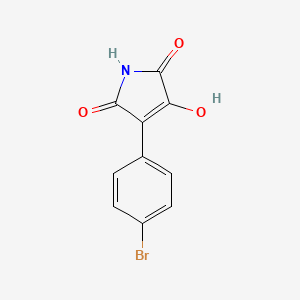
Hexanoic acid, 6,6'-(carbonyldiimino)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-BIS-(5-CARBOXYPENTYL)-UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its role in advanced glycation end-products (AGEs) and its involvement in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
1,3-BIS-(5-CARBOXYPENTYL)-UREA can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino compounds. This reaction typically occurs under thermal processing and storage conditions . The synthesis involves the formation of intermediate compounds, such as glyoxal and glycolaldehyde, which further react to form the final product .
Industrial Production Methods
Industrial production of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves controlled reaction conditions to ensure the purity and yield of the compound. The process typically includes the use of advanced glycation end-product inhibitors, such as aminoguanidine and pyridoxamine, to regulate the formation of the compound .
化学反应分析
Types of Reactions
1,3-BIS-(5-CARBOXYPENTYL)-UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various advanced glycation end-products, such as Nε-carboxymethyl-lysine (CML) and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD) .
科学研究应用
1,3-BIS-(5-CARBOXYPENTYL)-UREA has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves its interaction with proteins and other biomolecules. The compound forms cross-links with proteins, leading to the formation of advanced glycation end-products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes . The molecular targets include lysine and arginine residues in proteins, and the pathways involved include the Maillard reaction and subsequent oxidative processes .
相似化合物的比较
Similar Compounds
Similar compounds include:
Nε-carboxymethyl-lysine (CML): Another advanced glycation end-product formed through similar pathways.
Nε-carboxyethyl-lysine (CEL): A compound formed through glycation and lipoxidation processes.
1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD): A closely related compound with similar chemical properties.
Uniqueness
1,3-BIS-(5-CARBOXYPENTYL)-UREA is unique due to its specific structure and the types of cross-links it forms with proteins.
属性
CAS 编号 |
6630-04-2 |
|---|---|
分子式 |
C13H24N2O5 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
6-(5-carboxypentylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20) |
InChI 键 |
LXNSSMBDZOAFCT-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)

![2,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11967745.png)
![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967749.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)
